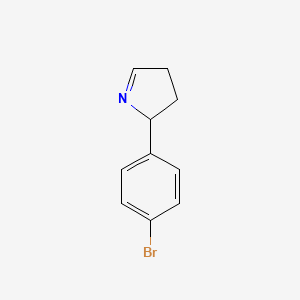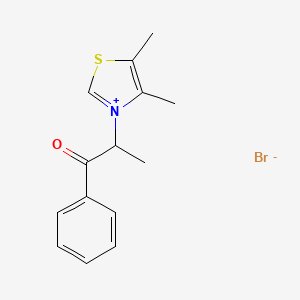
3,4-Dinitro-N~2~,N~2~,N~5~,N~5~-tetraphenylthiophene-2,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dinitro-N~2~,N~2~,N~5~,N~5~-tetraphenylthiophene-2,5-diamine: is a complex organic compound characterized by the presence of nitro groups and phenyl rings attached to a thiophene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dinitro-N~2~,N~2~,N~5~,N~5~-tetraphenylthiophene-2,5-diamine typically involves multi-step organic reactions. One common approach is the nitration of a precursor thiophene compound followed by the introduction of phenyl groups through substitution reactions. The nitration process often requires the use of concentrated nitric acid and sulfuric acid as reagents under controlled temperature conditions to ensure selective nitration at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the hazardous reagents and maintain consistent reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The nitro groups in 3,4-Dinitro-N~2~,N~2~,N~5~,N~5~-tetraphenylthiophene-2,5-diamine can undergo further oxidation to form nitroso or other higher oxidation state derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives. Common reducing agents include hydrogen gas in the presence of a catalyst or chemical reductants like tin(II) chloride.
Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Halogenated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,4-Dinitro-N~2~,N~2~,N~5~,N~5~-tetraphenylthiophene-2,5-diamine is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials with specific electronic properties.
Biology and Medicine: While specific biological applications of this compound are less common, derivatives of nitro and phenyl-substituted thiophenes have been explored for their potential antimicrobial and anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its structural properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Wirkmechanismus
The mechanism of action of 3,4-Dinitro-N~2~,N~2~,N~5~,N~5~-tetraphenylthiophene-2,5-diamine largely depends on its application. In chemical reactions, the nitro groups act as electron-withdrawing groups, influencing the reactivity of the compound. In potential biological applications, the compound may interact with cellular components through its nitro and phenyl groups, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
3,4-Dinitroaniline: Similar in having nitro groups but lacks the thiophene core and phenyl substitutions.
2,4-Dinitrophenylhydrazine: Contains nitro groups and phenyl rings but differs in the core structure and functional groups.
3,5-Dinitrobenzoic acid: Another nitro-substituted aromatic compound with different functional groups and applications.
Uniqueness: 3,4-Dinitro-N~2~,N~2~,N~5~,N~5~-tetraphenylthiophene-2,5-diamine is unique due to its combination of a thiophene core with multiple nitro and phenyl groups. This structure imparts distinct electronic properties, making it valuable for specific applications in materials science and organic electronics.
Eigenschaften
CAS-Nummer |
875629-59-7 |
|---|---|
Molekularformel |
C28H20N4O4S |
Molekulargewicht |
508.5 g/mol |
IUPAC-Name |
3,4-dinitro-2-N,2-N,5-N,5-N-tetraphenylthiophene-2,5-diamine |
InChI |
InChI=1S/C28H20N4O4S/c33-31(34)25-26(32(35)36)28(30(23-17-9-3-10-18-23)24-19-11-4-12-20-24)37-27(25)29(21-13-5-1-6-14-21)22-15-7-2-8-16-22/h1-20H |
InChI-Schlüssel |
FZRRMJKFVPNKOK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=C(C(=C(S3)N(C4=CC=CC=C4)C5=CC=CC=C5)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(6-Oxo-4-propoxycyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzaldehyde](/img/structure/B14181205.png)



![2-Amino-5-{[(3-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B14181222.png)

![7-Chloro-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14181237.png)


![2,2'-[Methylenebis(sulfonylethene-2,1-diyl)]bis(6-bromopyridine)](/img/structure/B14181252.png)



